molecular formula C7H7BrOS B13432727 (R)-1-Bromo-3-(methylsulfinyl)benzene

(R)-1-Bromo-3-(methylsulfinyl)benzene

Cat. No.: B13432727
M. Wt: 219.10 g/mol
InChI Key: FAGYVSVOUYMGTM-SNVBAGLBSA-N
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Description

®-1-Bromo-3-(methylsulfinyl)benzene is an organic compound that belongs to the class of aromatic compounds. It consists of a benzene ring substituted with a bromine atom and a methylsulfinyl group. The compound is chiral, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This chirality is denoted by the ® configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Bromo-3-(methylsulfinyl)benzene typically involves the bromination of 3-(methylsulfinyl)benzene. This can be achieved through electrophilic aromatic substitution, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective substitution at the desired position.

Industrial Production Methods

Industrial production of ®-1-Bromo-3-(methylsulfinyl)benzene may involve large-scale bromination processes using similar catalysts and reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-1-Bromo-3-(methylsulfinyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation and Reduction: The methylsulfinyl group can be oxidized to a sulfone or reduced to a sulfide.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex aromatic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Conversion to 1-bromo-3-(methylsulfonyl)benzene.

    Reduction: Conversion to 1-bromo-3-(methylthio)benzene.

Scientific Research Applications

®-1-Bromo-3-(methylsulfinyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Bromo-3-(methylsulfinyl)benzene depends on its specific application. In chemical reactions, the bromine atom and methylsulfinyl group influence the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the methylsulfinyl group can participate in redox reactions. The compound’s chirality may also play a role in its interactions with chiral catalysts or biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-(methylthio)benzene: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    1-Bromo-3-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.

    1-Chloro-3-(methylsulfinyl)benzene: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

®-1-Bromo-3-(methylsulfinyl)benzene is unique due to its specific combination of substituents and chirality. The presence of both a bromine atom and a methylsulfinyl group provides distinct reactivity and selectivity in chemical reactions. Its chirality adds an additional layer of complexity, making it valuable for studying stereoselective processes and interactions.

Properties

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

1-bromo-3-[(R)-methylsulfinyl]benzene

InChI

InChI=1S/C7H7BrOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,1H3/t10-/m1/s1

InChI Key

FAGYVSVOUYMGTM-SNVBAGLBSA-N

Isomeric SMILES

C[S@@](=O)C1=CC(=CC=C1)Br

Canonical SMILES

CS(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

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